molecular formula C22H16BrClN2O2S B11550319 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol

Cat. No.: B11550319
M. Wt: 487.8 g/mol
InChI Key: XLVXFWRSTJUAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol is a complex organic compound that features a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. The reaction is often catalyzed by iodine or other Lewis acids in solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, utilizing microwave irradiation or other advanced techniques to enhance yield and reduce reaction time . The use of recyclable catalysts and green chemistry principles is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in an organic solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol has diverse applications in scientific research:

Properties

Molecular Formula

C22H16BrClN2O2S

Molecular Weight

487.8 g/mol

IUPAC Name

2-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]iminomethyl]-6-bromo-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C22H16BrClN2O2S/c1-11-15(21(28)19(23)12(2)20(11)24)10-25-13-7-8-14(17(27)9-13)22-26-16-5-3-4-6-18(16)29-22/h3-10,27-28H,1-2H3

InChI Key

XLVXFWRSTJUAAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.